![molecular formula C8H14ClNO B1435876 1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride CAS No. 1989659-83-7](/img/structure/B1435876.png)
1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride
Overview
Description
1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride, also known as OPC-31260, is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.65 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride is 1S/C8H13NO.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h1,7-8H,3-6,9H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 175.66 .Scientific Research Applications
Neurodegenerative Disease Research
1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride: is structurally related to propargylamine derivatives, which have been studied for their neuroprotective properties . These compounds, including selegiline and pargyline, are known monoamine oxidase inhibitors and have applications in treating disorders like Parkinson’s and Alzheimer’s diseases. The compound’s potential antiapoptotic function could make it a valuable asset in symptomatic and neuroprotective treatments.
Organic Synthesis
This chemical serves as a building block in organic synthesis, particularly in the formation of complex molecules through palladium-catalyzed reactions . Its ability to participate in [4+1] cyclization with isocyanides to produce 2-amino-4-cyanofurans demonstrates its versatility in creating heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(oxan-4-yl)prop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h1,7-8H,3-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOMVLPIUGJEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.